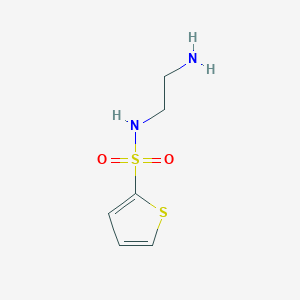

N-(2-Aminoethyl)thiophene-2-sulfonamide

Description

Context within the Thiophene (B33073) Sulfonamide Chemical Space and Related Heterocyclic Scaffolds

The thiophene sulfonamide scaffold represents a significant area of chemical space explored for therapeutic potential. Thiophene, a five-membered aromatic ring containing a sulfur atom, is considered a privileged structure in medicinal chemistry. researchgate.net Its derivatives are integral to numerous approved drugs. researchgate.net The thiophene ring is often used as a bioisostere for a benzene (B151609) ring, offering similar steric and electronic properties while potentially improving pharmacokinetic profiles. nih.gov

The combination of a thiophene ring with a sulfonamide group creates a class of compounds with diverse biological activities. Research has demonstrated that thiophene-2-sulfonamide (B153586) derivatives are potent inhibitors of various enzymes, including carbonic anhydrases, lactoperoxidase, and cyclin-dependent kinases. mdpi.comprepchem.com For instance, a series of 4-substituted thiophene-2-sulfonamides exhibited nanomolar potency against human carbonic anhydrase II. nih.gov The substitution pattern on the thiophene ring and the nature of the substituent on the sulfonamide nitrogen are key determinants of the biological activity and selectivity of these compounds. N-(2-Aminoethyl)thiophene-2-sulfonamide, with its aminoethyl side chain, represents a specific variation within this chemical space, suggesting potential interactions with biological targets through its basic amino group.

Significance of Sulfonamide and Thiophene Moieties as Bioactive Pharmacophores

Both the sulfonamide and thiophene moieties are well-established pharmacophores, each contributing significantly to the biological activity of a vast number of drugs.

The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry, first recognized for its antibacterial properties. mdpi.com Beyond their use as antibiotics, sulfonamides are found in drugs with a wide range of applications, including diuretics, anticonvulsants, and anticancer agents. mdpi.com The sulfonamide functional group can act as a hydrogen bond donor and acceptor, and its geometry allows it to bind effectively to the active sites of various enzymes, notably metalloenzymes like carbonic anhydrase. nih.gov

The thiophene ring is another critical pharmacophore. Its presence in a molecule can influence its metabolic stability and ability to interact with biological targets. researchgate.netencyclopedia.pub Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. encyclopedia.pub The sulfur atom in the thiophene ring can engage in unique interactions with biological macromolecules, and the aromatic nature of the ring allows for pi-stacking interactions.

The combination of these two powerful pharmacophores in this compound results in a molecule with a high potential for biological activity. The thiophene-2-sulfonamide core is a known zinc-binding group, crucial for the inhibition of metalloenzymes, while the aminoethyl side chain provides a point for further interaction or modification.

| Property | Description | Key References |

| Molecular Formula | C₆H₁₀N₂O₂S₂ | N/A |

| IUPAC Name | This compound | N/A |

| Key Structural Features | Thiophene ring, Sulfonamide group, Aminoethyl side chain | N/A |

| Moiety | Significance as a Pharmacophore | Examples of Biological Activities | Key References |

| Sulfonamide | Acts as a bioisostere for carboxylic acids, potent zinc-binding group, hydrogen bond donor/acceptor. | Antibacterial, Anticonvulsant, Anticancer, Diuretic | mdpi.commdpi.com |

| Thiophene | Privileged heterocyclic scaffold, bioisostere of benzene, influences metabolic stability and target interaction. | Anti-inflammatory, Antimicrobial, Anticancer, Enzyme inhibition | researchgate.netencyclopedia.pub |

Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminoethyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S2/c7-3-4-8-12(9,10)6-2-1-5-11-6/h1-2,5,8H,3-4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZXTVXXQHTAFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for N 2 Aminoethyl Thiophene 2 Sulfonamide and Its Derivatives

Established Synthetic Pathways for Thiophene (B33073) Sulfonamides

Traditional synthetic routes to N-(2-Aminoethyl)thiophene-2-sulfonamide are typically characterized by a two-step process involving the formation of a sulfonyl chloride intermediate followed by amidation.

Sulfonylation Reactions with Thiophene Derivatives

The primary method for introducing the sulfonyl group onto the thiophene ring is through electrophilic aromatic substitution, specifically chlorosulfonation. Thiophene is known to be more reactive than benzene (B151609) towards such substitutions. nih.goveprajournals.com The reaction of thiophene with chlorosulfonic acid efficiently yields thiophene-2-sulfonyl chloride. tandfonline.comnih.gov This intermediate is a crucial building block for the subsequent formation of the sulfonamide. nih.govsigmaaldrich.comsigmaaldrich.com

The reactivity of the thiophene ring allows for sulfonation to occur readily, typically at the 2-position due to the directing effect of the sulfur heteroatom. eprajournals.com If the 2-position is blocked, sulfonation can occur at other positions, such as the 4- or 5-position, as seen in derivatives like 2-carboxamidothiophene. tandfonline.com

Amidation and Related Linker Formation Protocols

The formation of the sulfonamide bond is classically achieved through the nucleophilic substitution of the chloride on the sulfonyl chloride intermediate by an amine. researchgate.netmdpi.com For the synthesis of this compound, thiophene-2-sulfonyl chloride is reacted with ethylenediamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. mdpi.com

While this method is robust, challenges can arise, particularly with less reactive aromatic amines which may require elevated temperatures and can lead to the formation of undesired byproducts like sulfonimides. researchgate.net The choice of solvent and base is critical for optimizing the yield and purity of the desired sulfonamide.

Novel and Efficient Synthetic Methodologies

To overcome the limitations of traditional methods and to expand the structural diversity of thiophene sulfonamides, modern synthetic strategies are increasingly being employed.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling for thiophene scaffolds)

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for the synthesis of complex aryl- and heteroaryl-thiophenes. dntb.gov.uadoaj.org This palladium-catalyzed reaction involves the coupling of an organoboron compound (like an aryl boronic acid) with a halide. doaj.orgresearchgate.net

In the context of this compound derivatives, this methodology is invaluable for introducing a wide range of substituents onto the thiophene ring. For instance, 5-bromothiophene-2-sulfonamide can be coupled with various aryl boronic acids to generate a library of 5-aryl-thiophene-2-sulfonamide derivatives. doaj.orgresearchgate.net This approach offers high yields and excellent functional group tolerance under mild reaction conditions. doaj.orgyoutube.com

A notable three-component synthesis of sulfonamides has been developed using sulfuric chloride as a linchpin in a palladium-catalyzed Suzuki-Miyaura coupling between in situ generated sulfamoyl chlorides and boronic acids. nih.gov This method provides a redox-neutral pathway to diverse sulfonamides. nih.gov

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| Pd(PPh3)4 / K3PO4 | 5-bromothiophene-2-sulfonamide, Aryl boronic acid | 5-Arylthiophene-2-sulfonamide | Good | dntb.gov.uadoaj.org |

| Palladium Catalyst | Arylboronic acids, Sulfuric chloride, Secondary amines | Aryl sulfonamides | Moderate to High | nih.gov |

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govresearchgate.net MCRs are particularly valuable for generating molecular diversity and are aligned with the principles of green chemistry due to their high atom economy and reduction of intermediate isolation steps. chemistryforsustainability.org

The Gewald reaction is a classic MCR for the synthesis of 2-aminothiophenes, involving the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base. pharmaguideline.comijpbs.com While not directly producing sulfonamides, the resulting 2-aminothiophene scaffold can be further functionalized to introduce the sulfonamide moiety. Recent advancements focus on developing greener versions of these reactions using alternative catalysts and solvents. researchgate.netnih.gov

Green Chemistry Principles and Sustainable Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on sustainability. The development of green methodologies for sulfonamide synthesis aims to reduce environmental impact by using less hazardous reagents, alternative solvents, and more efficient reaction conditions. researchgate.netresearchgate.net

Key green approaches include:

Use of Sustainable Solvents: Replacing toxic organic solvents with water, ethanol, glycerol, or deep eutectic solvents (DES) is a major focus. researchgate.netresearchgate.net For example, the synthesis of sulfonamides from thiols and amines has been successfully demonstrated in water and other green solvents using sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) as an oxidant. researchgate.net

Catalytic Methods: Transition-metal-catalyzed reactions often operate under milder conditions and with higher selectivity than traditional methods, reducing energy consumption and waste. mdpi.comresearchgate.net Electrochemical methods are also emerging as a green alternative, using electrons as the oxidant and avoiding harsh chemical reagents. chemistryworld.com

Atom Economy: MCRs and one-pot syntheses are inherently greener as they maximize the incorporation of starting materials into the final product, minimizing waste. chemistryforsustainability.orgthieme-connect.com The use of sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) in copper-catalyzed oxidative coupling reactions is another strategy that improves atom economy. thieme-connect.com

| Green Approach | Methodology | Advantages | Reference |

| Sustainable Solvents | In situ generation of sulfonyl chlorides from thiols in water, EtOH, or DES. | Environmentally friendly, simple workup. | researchgate.netresearchgate.net |

| Electrosynthesis | Electrochemical synthesis of sulfonamides. | Avoids harsh oxidants, conceptually new. | chemistryworld.com |

| Novel Reagents | Use of Na2S2O5 and triaryl bismuth in a deep eutectic solvent. | High atom economy, avoids toxic by-products. | thieme-connect.com |

| One-Pot Synthesis | Oxidative S-N coupling between aryl thiols and amines mediated by I2O5. | Metal-free, mild conditions. | thieme-connect.com |

Design and Synthesis of this compound Analogs

Rational Design Principles for Targeted Structural Modification

The rational design of this compound analogs is fundamentally based on understanding the structure-activity relationships (SAR) of this chemical series. The core structure consists of a thiophene ring, a sulfonamide linker, and an aminoethyl side chain, each offering opportunities for modification.

Key principles guiding the targeted structural modification include:

Target-Based Design: When the biological target of this compound is known, its three-dimensional structure can be used to design analogs with improved binding affinity and selectivity. This involves identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the lead compound and the target's binding site. Molecular docking and dynamic simulations are instrumental in predicting the binding modes of designed analogs and prioritizing them for synthesis.

Pharmacophore Modeling: In cases where the specific target is unknown, a pharmacophore model can be developed based on a set of active and inactive analogs. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. New analogs can then be designed to fit this pharmacophoric pattern.

Physicochemical Property Modulation: A crucial aspect of rational design is the optimization of absorption, distribution, metabolism, and excretion (ADME) properties. Modifications to the this compound scaffold are often aimed at improving aqueous solubility, membrane permeability, and metabolic stability. For instance, the introduction of polar groups can enhance solubility, while blocking sites of metabolism can increase the compound's half-life.

The synthesis of these rationally designed analogs typically involves multi-step sequences. The thiophene-2-sulfonyl chloride serves as a key intermediate, which can be reacted with a variety of substituted ethylenediamines to introduce diversity at the aminoethyl side chain. Modifications to the thiophene ring often require the synthesis of substituted thiophenes from acyclic precursors.

Table 1: Examples of Rationally Designed this compound Analogs and the Design Rationale

| Analog | Modification | Rationale for Modification |

| N-(2-Aminoethyl)-5-chlorothiophene-2-sulfonamide | Introduction of a chlorine atom at the 5-position of the thiophene ring. | To explore the effect of electron-withdrawing groups on the electronic properties of the thiophene ring and potentially enhance binding affinity through halogen bonding. |

| N-(2-(Methylamino)ethyl)thiophene-2-sulfonamide | Methylation of the primary amine on the ethylamino side chain. | To investigate the role of the primary amine in target interaction and to potentially improve membrane permeability by reducing polarity. |

| N-(2-Amino-2-phenylethyl)thiophene-2-sulfonamide | Introduction of a phenyl group on the aminoethyl side chain. | To introduce a bulky hydrophobic group to probe for additional binding pockets in the target protein and enhance hydrophobic interactions. |

Bioisosteric Replacement and Scaffold Hopping Strategies within the 2-Aminoethyl Heteroarylamine Series

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to generate novel analogs with improved properties while retaining the key biological activity of the parent compound. These strategies are particularly relevant to the 2-aminoethyl heteroarylamine series, which includes this compound.

Bioisosteric Replacement

Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. This strategy is employed to address issues such as poor metabolic stability, toxicity, or suboptimal pharmacokinetic properties.

Within the this compound framework, several functional groups are amenable to bioisosteric replacement:

Thiophene Ring: The thiophene ring can be replaced by other five- or six-membered aromatic or heteroaromatic rings such as furan, pyrrole, thiazole (B1198619), or even a phenyl ring. This can influence the compound's electronic properties, lipophilicity, and metabolic profile. For instance, replacing the thiophene with a more electron-rich heterocycle could alter its interaction with the biological target.

Sulfonamide Linker: The sulfonamide group is a common pharmacophore and can be replaced with other linking groups like an amide, a reversed sulfonamide, or a urea. These changes can significantly impact the compound's hydrogen bonding capacity, acidity, and conformational flexibility.

Aminoethyl Side Chain: The ethylenediamine moiety can be replaced with other linkers of varying lengths and flexibility. For example, replacing the ethyl linker with a propyl or butyl chain can alter the distance and orientation of the terminal amino group relative to the heteroaryl core. The terminal primary amine can also be replaced with other basic groups like a guanidine or a secondary or tertiary amine to modulate basicity and target interactions.

Table 2: Examples of Bioisosteric Replacements in the 2-Aminoethyl Heteroarylamine Series

| Original Moiety | Bioisosteric Replacement | Potential Impact |

| Thiophene | Phenyl | Altered aromaticity and potential for different metabolic pathways. |

| Sulfonamide (-SO2NH-) | Amide (-CONH-) | Changes in acidity, hydrogen bonding properties, and conformational preferences. |

| Ethylamino (-CH2CH2NH2) | Propylamino (-CH2CH2CH2NH2) | Increased flexibility and altered distance of the terminal amine. |

Scaffold Hopping

Scaffold hopping is a more drastic approach where the core molecular framework (the scaffold) is replaced with a structurally different one, while maintaining the essential three-dimensional arrangement of the key pharmacophoric features. nih.govbhsai.org This strategy is often used to escape from undesirable intellectual property space, to find novel chemical series with improved properties, or to overcome scaffold-related liabilities.

The success of scaffold hopping relies heavily on computational tools to identify new scaffolds that can accommodate the necessary functional groups in the correct geometry for biological activity. The synthesis of these novel scaffolds often requires the development of new synthetic routes.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of N 2 Aminoethyl Thiophene 2 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be assembled.

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum for N-(2-Aminoethyl)thiophene-2-sulfonamide is expected to show distinct signals corresponding to the protons on the thiophene (B33073) ring, the ethyl bridge, and the amine and sulfonamide groups.

The aromatic protons on the thiophene ring typically appear in the downfield region (δ 6.5-8.0 ppm) due to the ring's aromaticity. The specific substitution pattern (at positions 2 and 5) would lead to an AB quartet or two doublets, with coupling constants characteristic of ortho-coupling in a thiophene ring. The protons of the ethyl group (-CH₂-CH₂-) would present as two triplets, with their chemical shifts influenced by the adjacent nitrogen and thiophene moieties. The protons on the primary amine (-NH₂) and the sulfonamide (-SO₂NH-) are exchangeable and may appear as broad singlets.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Thiophene H-3 | 7.0 - 7.2 | Doublet (d) |

| Thiophene H-4 | 7.5 - 7.7 | Doublet (d) |

| -CH₂- (thiophene side) | 3.0 - 3.2 | Triplet (t) |

| -CH₂- (amine side) | 2.8 - 3.0 | Triplet (t) |

| -NH₂ | 1.5 - 2.5 (broad) | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum for this compound would display signals for each unique carbon atom. Aromatic carbons generally resonate in the δ 110-160 ppm range. The carbon atoms of the thiophene ring would show distinct signals, with the carbons directly attached to the electron-withdrawing sulfonamide group and the ethyl group (C2 and C5) being significantly shifted. The aliphatic carbons of the ethyl bridge would appear in the upfield region of the spectrum. For reference, the carbon atoms in unsubstituted thiophene resonate at approximately δ 125 ppm. chemicalbook.com

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiophene C2 | 140 - 145 |

| Thiophene C3 | 125 - 130 |

| Thiophene C4 | 127 - 132 |

| Thiophene C5 | 148 - 155 |

| -CH₂- (thiophene side) | 45 - 50 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are utilized. guidechem.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). For this compound, COSY would show correlations between the adjacent protons on the thiophene ring (H-3 and H-4) and between the two methylene (B1212753) groups (-CH₂-CH₂-) of the ethyl bridge. guidechem.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. guidechem.com It would be used to definitively assign which proton signal corresponds to which carbon signal, for example, linking the thiophene proton signals to their respective ring carbon signals.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns. The molecular formula for this compound is C₆H₁₀N₂O₂S₂, corresponding to a molecular weight of approximately 206.29 g/mol . synblock.comsigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing the purity of a sample and confirming the molecular weight of the main component. fda.gov.twnih.gov A sample of this compound would be injected into an LC system, and as the compound elutes from the column, it would enter the mass spectrometer. The resulting mass spectrum would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 207.03.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of polar and thermally labile molecules without significant fragmentation in the ion source. nih.gov For structural elucidation, tandem mass spectrometry (MS/MS) is often employed, where the ion of interest (e.g., the [M+H]⁺ ion) is isolated and fragmented by collision-induced dissociation.

The fragmentation of sulfonamides is well-studied. nih.govnih.gov For this compound, the fragmentation would likely involve cleavage of the S-N bond and the C-S bond. Key expected fragmentation pathways include:

Loss of SO₂: A common fragmentation for aromatic sulfonamides, leading to an ion from the rearrangement and loss of sulfur dioxide (64 Da). nih.gov

Cleavage of the S-N bond: This would result in fragments corresponding to the thiophene-SO₂⁺ moiety and the aminoethyl portion.

Cleavage of the ethyl chain: Alpha-cleavage next to the amine is a common pathway for amines, which could lead to the loss of the amino group or cleavage of the C-C bond in the ethyl linker. libretexts.org

Table 3: Predicted ESI-MS/MS Fragmentation for this compound ([M+H]⁺ = m/z 207.03)

| Predicted m/z | Possible Fragment Identity |

|---|---|

| 143.01 | [M+H - SO₂]⁺ |

| 127.98 | [C₄H₃S-SO₂]⁺ (Thiophenesulfonyl cation) |

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The spectrum of this compound is characterized by distinct absorption bands corresponding to its primary components: the thiophene ring, the sulfonamide group, and the aminoethyl side chain.

The sulfonamide group (SO₂NH) gives rise to two of the most characteristic bands in the spectrum. Asymmetric and symmetric stretching vibrations of the S=O bonds are expected to produce strong absorptions, typically in the ranges of 1370-1330 cm⁻¹ and 1180-1150 cm⁻¹, respectively. researchgate.netnih.gov The S-N stretching vibration is generally observed in the 940-900 cm⁻¹ region.

The primary amine (-NH₂) and the secondary amine (-NH-) of the sulfonamide and ethylamine (B1201723) moieties exhibit N-H stretching vibrations in the 3500-3200 cm⁻¹ region. ripublication.comprimescholars.com The primary amine typically shows two bands (asymmetric and symmetric stretching), while the sulfonamide N-H stretch appears as a single band. ripublication.com N-H bending vibrations (scissoring) for the primary amine are expected around 1650-1580 cm⁻¹.

The thiophene ring contributes several characteristic bands. The aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹ (around 3100-3050 cm⁻¹). primescholars.com The C=C stretching vibrations within the ring usually appear in the 1600-1400 cm⁻¹ region. A key vibration for thiophene derivatives is the C-S stretching mode, which can be found in the 800-600 cm⁻¹ range. researchgate.net The substitution pattern on the thiophene ring also influences the pattern of C-H out-of-plane bending vibrations below 900 cm⁻¹.

The ethyl group (-CH₂-CH₂-) will show characteristic aliphatic C-H stretching vibrations between 3000 and 2850 cm⁻¹ and CH₂ bending (scissoring) vibrations around 1470-1450 cm⁻¹.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching | Primary Amine (-NH₂) | 3400 - 3250 (two bands) | Medium |

| N-H Stretching | Sulfonamide (-SO₂NH-) | 3300 - 3200 | Medium |

| C-H Stretching | Thiophene Ring | 3100 - 3050 | Medium-Weak |

| C-H Stretching | Alkyl Chain (-CH₂-) | 3000 - 2850 | Medium |

| N-H Bending | Primary Amine (-NH₂) | 1650 - 1580 | Medium |

| C=C Stretching | Thiophene Ring | 1600 - 1400 | Medium-Variable |

| S=O Asymmetric Stretching | Sulfonamide (-SO₂-) | 1370 - 1330 | Strong |

| S=O Symmetric Stretching | Sulfonamide (-SO₂-) | 1180 - 1150 | Strong |

| S-N Stretching | Sulfonamide (-S-N-) | 940 - 900 | Medium |

| C-S Stretching | Thiophene Ring | 800 - 600 | Medium |

Raman Spectroscopy

Raman spectroscopy provides information complementary to FT-IR. While FT-IR measures the absorption of infrared light due to changes in dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in the polarizability of molecular bonds. Symmetrical vibrations and bonds involving heavier atoms often produce strong Raman signals.

For this compound, the symmetric stretching of the S=O bonds in the sulfonamide group is expected to be a prominent feature in the Raman spectrum, appearing in the same 1180-1150 cm⁻¹ region as in the IR spectrum. primescholars.com The vibrations of the thiophene ring are particularly well-suited for Raman analysis. The ring breathing modes and C-S stretching vibrations, which involve significant changes in polarizability, typically yield strong and sharp Raman peaks. researchgate.netmdpi.com The C-S stretching modes are expected around 750-650 cm⁻¹. Aromatic C-H stretching vibrations around 3100-3050 cm⁻¹ will also be Raman active. primescholars.com

Due to its non-polar nature, the C-C backbone of the ethyl chain may also show more prominent signals in the Raman spectrum compared to the FT-IR spectrum. Raman spectroscopy is particularly useful for studying samples in aqueous media, as water is a weak Raman scatterer, which can be an advantage over FT-IR where water has broad and strong absorptions. mdpi.com

Table 2: Predicted Key Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H Stretching | Thiophene Ring | 3100 - 3050 | Medium |

| C=C Stretching / Ring Breathing | Thiophene Ring | 1550 - 1400 | Strong |

| S=O Symmetric Stretching | Sulfonamide (-SO₂-) | 1180 - 1150 | Strong |

| C-S Stretching | Thiophene Ring | 750 - 650 | Strong |

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption of ultraviolet or visible light. It provides insights into the conjugated systems and chromophores present.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the thiophene ring, which acts as the primary chromophore. Thiophene and its simple derivatives typically exhibit strong absorption bands in the UV region, corresponding to π → π* transitions within the conjugated system of the five-membered ring. researchgate.net For substituted thiophenes, these absorption maxima (λmax) are generally observed in the range of 230-280 nm. biointerfaceresearch.com

The sulfonamide and aminoethyl groups attached to the thiophene ring act as auxochromes. These groups possess non-bonding electrons (n electrons) on the nitrogen atoms, which can lead to n → π* transitions. These transitions are typically weaker in intensity than π → π* transitions and may appear as a shoulder on the main absorption band or as a separate band at a longer wavelength. The presence of these auxochromes can also cause a bathochromic (red) shift of the π → π* transition to a longer wavelength and an increase in its intensity (hyperchromic effect). The specific absorption maxima and molar absorptivity are influenced by the solvent used, due to differential stabilization of the ground and excited states. biointerfaceresearch.com

Table 3: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Chromophore / System | Expected λmax (nm) |

| π → π | Thiophene Ring Conjugated System | 230 - 280 |

| n → π | N and S Heteroatoms | > 280 (often weak or a shoulder) |

X-ray Crystallography for Solid-State Molecular Geometry

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and dihedral angles, revealing the molecule's conformation and intermolecular interactions, such as hydrogen bonding.

While a specific crystal structure for this compound is not publicly available, the expected molecular geometry can be inferred from crystallographic data of closely related thiophene-sulfonamide derivatives. nih.gov

The geometry around the sulfur atom in the sulfonamide group is expected to be a distorted tetrahedron. The O=S=O bond angle is typically larger than the ideal tetrahedral angle of 109.5° (often around 120°), while the N-S-C angles are smaller, a phenomenon attributed to the repulsion between the electron-rich double bonds. nih.gov The thiophene ring itself is expected to be essentially planar.

Table 4: Expected Molecular Geometry Parameters from X-ray Crystallography

| Parameter | Atoms Involved | Expected Value |

| Bond Length | S=O | ~ 1.43 Å |

| Bond Length | S-N | ~ 1.63 Å |

| Bond Length | S-C (thiophene) | ~ 1.75 Å |

| Bond Angle | O=S=O | ~ 120° |

| Bond Angle | N-S-C | ~ 106° - 108° |

| Bond Angle | O=S-N | ~ 107° |

| Torsion Angle | C-C-N-H | Variable (defines side chain conformation) |

Computational and Quantum Chemical Investigations of N 2 Aminoethyl Thiophene 2 Sulfonamide

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analyses

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.govrdd.edu.iq It is employed to predict a variety of molecular properties with high accuracy. Time-Dependent DFT (TD-DFT) is an extension used to investigate excited states and electronic spectra. nih.govnih.gov These analyses for N-(2-Aminoethyl)thiophene-2-sulfonamide were performed using the Gaussian 09 program package with the B3LYP functional and a 6-31G(d,p) basis set, a common approach for such compounds. nih.gov

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. researchgate.netresearchgate.net For thiophene (B33073) sulfonamide derivatives, DFT calculations have been used to determine key structural parameters. mdpi.com The process involves systematically adjusting atomic coordinates to minimize intramolecular forces until a stable conformation is reached. uantwerpen.beresearchgate.net

Conformational analysis of this compound would reveal the preferred spatial orientations of its flexible ethylamine (B1201723) side chain relative to the rigid thiophene-2-sulfonamide (B153586) core. Studies on similar structures, such as N-glycosyl-thiophene-2-carboxamides, have shown that the conformation around the bond connecting the ring to the side chain is crucial, with s-cis and s-trans conformers often exhibiting different stabilities. nih.gov For thiophene-2-carboxamide, the s-cis conformer was found to be more stable. nih.gov The optimized geometry of the title compound would provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters for this compound This table presents hypothetical data based on typical values for thiophene sulfonamide derivatives found in the literature. mdpi.com

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | S=O | 1.45 Å |

| S-N (sulfonamide) | 1.68 Å | |

| S-C (thiophene) | 1.74 Å | |

| C-C (thiophene) | 1.41 Å | |

| Bond Angle (°) | O=S=O | 120.8° |

| O=S-N | 105.1° | |

| C-S-C (thiophene) | 92.5° |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. researchgate.netlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and electronic transport properties. mdpi.comresearchgate.net

A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates a molecule that is more easily polarized and more reactive. researchgate.net In computational studies of thiophene sulfonamide derivatives, the HOMO-LUMO gap values were found to be in the range of 3.44–4.65 eV, reflecting stable structures. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the amino group, while the LUMO would be distributed over the electron-accepting sulfonamide group. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table presents hypothetical data based on typical values for thiophene sulfonamide derivatives. nih.govmdpi.com

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 eV | Electron-donating ability |

| ELUMO | -2.1 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 4.4 eV | High molecular stability |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. mdpi.com It helps in identifying the regions that are rich or deficient in electrons, thereby predicting the sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded, with red indicating regions of highest negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue indicating regions of highest positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would show the most negative potential (red) localized around the highly electronegative oxygen atoms of the sulfonamide group and the nitrogen atom of the terminal amino group. These sites are the most likely to interact with electrophiles or engage in hydrogen bonding as acceptors. The most positive potential (blue) would be found around the hydrogen atoms of the amino and sulfonamide groups, making them susceptible to nucleophilic attack and prime sites for hydrogen bond donation. mdpi.comresearchgate.net

Theoretical calculation of vibrational frequencies using DFT serves as a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net By comparing the calculated vibrational modes with the peaks in an experimental spectrum, the molecular structure can be confirmed and characterized. scirp.org

The predicted vibrational spectrum of this compound would exhibit characteristic frequencies for its various functional groups. Key vibrational modes would include the symmetric and asymmetric stretching of the S=O bonds in the sulfonamide group, N-H stretching from both the sulfonamide and the aminoethyl moieties, C-H stretching of the thiophene ring, and various bending and rocking modes. scirp.org For instance, N-H stretching vibrations typically appear in the 3300-3500 cm⁻¹ region, while S=O stretches are found around 1100-1350 cm⁻¹. scirp.org

Table 3: Predicted and Assigned Vibrational Frequencies for this compound This table presents hypothetical calculated data and typical experimental ranges for key functional groups. scirp.org

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amino) | 3450, 3360 | 3500 - 3300 |

| N-H Stretch (Sulfonamide) | 3250 | 3300 - 3200 |

| C-H Stretch (Thiophene) | 3100 | 3120 - 3080 |

| S=O Asymmetric Stretch | 1340 | 1370 - 1330 |

| S=O Symmetric Stretch | 1160 | 1180 - 1160 |

Non-linear optical (NLO) materials are of great interest due to their potential applications in modern technologies like electro-optical devices and optical communications. mdpi.comnih.gov The first hyperpolarizability (β) is a key molecular property that quantifies the second-order NLO response. researchgate.net Molecules with large β values are promising candidates for NLO materials. High NLO activity is often associated with significant intramolecular charge transfer, which can be enhanced by donor-π-acceptor molecular architectures. nih.gov

In this compound, the thiophene ring can act as a π-conjugated bridge connecting the electron-donating aminoethyl group with the electron-withdrawing sulfonamide group. This structure promotes charge transfer, which is a prerequisite for a significant NLO response. DFT calculations can predict the dipole moment (μ) and the components of the first hyperpolarizability tensor. A small HOMO-LUMO gap is often correlated with a large hyperpolarizability value. mdpi.comresearchgate.net

Table 4: Predicted Non-Linear Optical Properties for this compound This table presents hypothetical data based on typical values for thiophene derivatives. mdpi.com

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 5.8 D |

| First Hyperpolarizability (βtot) | 15 x 10-30 esu |

Molecular Docking Studies

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery for understanding binding mechanisms and predicting the affinity of a compound for a specific biological target. researchgate.netekb.eg

Sulfonamides are a well-known class of inhibitors for the enzyme carbonic anhydrase (CA). nih.gov Therefore, molecular docking studies of this compound would likely be performed against human carbonic anhydrase isoenzymes, such as hCA-I and hCA-II. nih.gov The study would involve docking the optimized 3D structure of the compound into the active site of the enzyme. The results would be analyzed to determine the binding energy, which indicates the stability of the ligand-receptor complex, and to identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding. nih.govnih.gov Docking studies on similar thiophene-based sulfonamides have shown that the sulfonamide and thiophene moieties play significant roles in the inhibition of these enzymes. nih.gov

Table 5: Hypothetical Molecular Docking Results of this compound with Carbonic Anhydrase II (hCA-II) This table presents hypothetical data illustrating typical results from a docking study. nih.gov

| Parameter | Result |

|---|---|

| Binding Energy (kcal/mol) | -7.5 |

| Key Interacting Residues | His94 |

| Thr199 | |

| Thr200 | |

| Types of Interactions | Hydrogen bond with Thr199 |

| Coordination with active site Zn2+ ion |

Ligand-Protein Interaction Profiling and Binding Mode Prediction

Ligand-protein interaction profiling is a computational technique used to predict if and how a small molecule, or ligand, will bind to a protein target. This process, often utilizing molecular docking software, simulates the placement of the ligand into the active site of a protein. The goal is to identify the most stable binding pose and characterize the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and ionic bonds—that stabilize the complex.

For this compound, such studies would be essential to identify potential protein targets and understand its mechanism of action at a molecular level. The sulfonamide group is a well-known pharmacophore that plays a critical role in binding to various enzymes, notably carbonic anhydrases. Molecular docking studies on related thiophene sulfonamide derivatives have often shown that the oxygen and nitrogen atoms of the sulfonamide group are key interaction points within a protein's active site. The thiophene ring can engage in hydrophobic or π-π stacking interactions, while the aminoethyl side chain could form additional hydrogen bonds or ionic interactions, further anchoring the molecule. While specific docking studies for this compound are not widely detailed in public literature, the application of these predictive methods remains a foundational step in its evaluation as a potential drug candidate.

Prediction of Binding Affinities and Target Specificity

Following the prediction of a binding mode, computational methods are used to estimate the binding affinity between the ligand and its protein target. This is quantified by values such as the binding free energy (ΔG) or docking scores, which indicate the strength of the interaction. A lower binding energy typically suggests a more potent inhibitor or binder. These predictions are vital for prioritizing compounds for further experimental testing.

Computational predictions for thiophene sulfonamide derivatives have revealed binding scores ranging from -6 to -12 kcal/mol against certain protein targets. nih.gov The specificity of this compound for a particular target over others would also be assessed by docking it against a panel of different proteins. High target specificity is a desirable trait for a drug candidate as it can reduce the likelihood of off-target effects. The unique combination of the thiophene core, the sulfonamide linker, and the flexible aminoethyl side chain would collectively determine its affinity and specificity profile.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, complementing the static picture offered by molecular docking. By simulating the movements and interactions of atoms and molecules, MD can assess the stability of a ligand-protein complex, reveal conformational changes, and account for the influence of the surrounding environment, such as water molecules.

Dynamic Behavior and Stability of Ligand-Target Complexes

Once this compound is docked into a protein target, an MD simulation can be run to observe the stability of the predicted binding pose. Key metrics, such as the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone, are monitored. A stable RMSD trajectory over the course of the simulation (e.g., nanoseconds) suggests that the ligand remains securely bound in the active site. These simulations can confirm whether the key interactions identified in docking are maintained over time. For related thiophene sulfonamide derivatives, MD simulations have been used to provide deeper insights into their dynamic behavior and stability within a protein's active site. nih.gov

Conformational Flexibility and Solvent Effects

MD simulations are particularly useful for understanding the conformational flexibility of a molecule like this compound. The aminoethyl side chain is flexible, and simulations can explore its various possible conformations within the binding pocket, which may influence binding affinity.

Furthermore, these simulations explicitly include solvent molecules (typically water), providing a more realistic model of the biological environment. The solvent can mediate interactions between the ligand and the protein, forming water-bridged hydrogen bonds or influencing hydrophobic interactions. The explicit consideration of solvent effects is crucial for accurately reproducing the properties of solvated molecules and their complexes.

In Silico Assessment of Pharmacokinetic-Relevant Parameters

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. These predictions help to identify potential liabilities early in the drug discovery process, saving time and resources.

Drug-Likeness Evaluation (e.g., Lipinski's Rule of Five)

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses physicochemical properties similar to those of known oral drugs. One of the most common guidelines is Lipinski's Rule of Five, which states that poor oral absorption or permeation is more likely when a compound violates more than one of the following rules:

Molecular weight less than 500 Daltons

Log P (a measure of lipophilicity) not greater than 5

No more than 5 hydrogen bond donors

No more than 10 hydrogen bond acceptors

The properties of this compound have been calculated using computational methods to evaluate its compliance with these rules. The analysis shows that the compound adheres to all criteria within Lipinski's Rule of Five, suggesting it has a favorable physicochemical profile for a potential oral drug candidate.

| Parameter | Predicted Value | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 206.29 g/mol | < 500 | Yes |

| Consensus Log P | -0.15 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 3 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |

Predicted Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

In the contemporary drug discovery and development landscape, the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step. In silico predictive models have emerged as indispensable tools for the early assessment of the pharmacokinetic profile of novel chemical entities. This section details the computationally predicted ADME characteristics of this compound, offering insights into its potential behavior within a biological system. The predictions were generated using advanced computational web-based tools that rely on extensive datasets and sophisticated algorithms to model various pharmacokinetic endpoints.

Absorption

The absorption of a drug candidate, particularly via the oral route, is a primary determinant of its bioavailability. Key parameters influencing absorption include its solubility in aqueous media and its ability to permeate through the intestinal wall. The predicted absorption characteristics of this compound are summarized below.

Predicted Physicochemical Properties and Oral Bioavailability

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 206.29 g/mol | Compliant with Lipinski's rule of five (<500) |

| LogP (Consensus) | -0.12 | Indicates good hydrophilicity |

| Water Solubility (LogS) | -1.85 | Soluble |

| Topological Polar Surface Area (TPSA) | 114.28 Ų | Suggests moderate to low cell permeability |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut |

| Bioavailability Score | 0.55 | Indicates a good probability of having at least 10% oral bioavailability in rats or measurable Caco-2 permeability. |

The low molecular weight and high predicted gastrointestinal absorption suggest that this compound is likely to be readily absorbed from the gastrointestinal tract. Its good water solubility, as indicated by the LogS value, further supports this prediction. However, the relatively high topological polar surface area (TPSA) may temper its passive diffusion across cell membranes.

Distribution

Following absorption, a compound is distributed throughout the body via the circulatory system. The extent of this distribution is influenced by factors such as its ability to cross the blood-brain barrier (BBB) and its propensity to bind to plasma proteins.

Predicted Distribution Characteristics

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Blood-Brain Barrier (BBB) Permeability | No | Unlikely to cross the blood-brain barrier |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from the CNS |

| Fraction Unbound in Plasma | 0.584 | Moderate binding to plasma proteins is expected |

The computational models predict that this compound will not readily cross the blood-brain barrier, suggesting its distribution to the central nervous system would be limited. The prediction that it is not a substrate for P-glycoprotein, a key efflux transporter in the BBB, is also noteworthy. A moderate fraction of the compound is predicted to remain unbound in plasma, which would be the pharmacologically active portion.

Metabolism

The metabolic fate of a compound is a critical aspect of its pharmacokinetic profile, influencing its duration of action and potential for drug-drug interactions. The cytochrome P450 (CYP) enzyme system is a major pathway for the metabolism of many xenobiotics.

Predicted Metabolic Profile

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via this isoform |

| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions via this isoform |

| CYP2C9 Inhibitor | No | Low potential for drug-drug interactions via this isoform |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via this isoform |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions via this isoform |

Based on in silico predictions, this compound is not expected to be a significant inhibitor of the major cytochrome P450 isoforms. This suggests a lower likelihood of metabolic drug-drug interactions where this compound is the perpetrator.

Excretion

The primary routes of excretion for drugs and their metabolites are through the kidneys (renal) and the liver (biliary).

Predicted Excretion Pathway

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Total Clearance (log ml/min/kg) | 0.453 | Suggests a moderate rate of clearance from the body |

The predicted total clearance value indicates a moderate rate of elimination of this compound from the body. The specific contributions of renal and hepatic clearance would require further experimental investigation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Elucidation for N 2 Aminoethyl Thiophene 2 Sulfonamide Analogs

Identification of Key Pharmacophoric Features and Critical Binding Motifs

The molecular architecture of N-(2-Aminoethyl)thiophene-2-sulfonamide analogs presents several key pharmacophoric features that are critical for their biological activity. These features, which include hydrogen bond donors and acceptors, aromatic regions, and charged groups, dictate the non-covalent interactions with their biological targets.

The thiophene (B33073) ring is a central pharmacophoric element. As an aromatic heterocycle, it can engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues within a protein's binding pocket. researchgate.netnih.gov The sulfur atom in the thiophene ring can also participate in hydrogen bonding, which can significantly influence drug-receptor interactions. nih.gov

The sulfonamide group (-SO₂NH₂) is another critical feature, known to be a key zinc-binding group in a variety of metalloenzyme inhibitors. researchgate.net The nitrogen and oxygen atoms of the sulfonamide can act as hydrogen bond donors and acceptors, respectively, forming crucial interactions that anchor the ligand within the active site of the target protein. researchgate.net The acidity of the sulfonamide proton can also play a role in its binding affinity.

The aminoethyl side chain (-CH₂CH₂NH₂) provides a basic center that is typically protonated at physiological pH. This positively charged amino group can form strong ionic interactions or salt bridges with negatively charged amino acid residues, such as aspartate or glutamate, in the target protein. The flexibility of the ethyl linker allows the amino group to orient itself optimally for these interactions.

Studies on related thiophene sulfonamide derivatives have highlighted the importance of these features. For instance, in the context of cyclin-dependent kinase (CDK) inhibitors, the sulfonamide moiety has been shown to be crucial for activity. nih.gov Similarly, for carbonic anhydrase inhibitors, the sulfonamide group directly coordinates with the zinc ion in the enzyme's active site. nih.gov

Impact of Substituent Effects on Biological Activity and Potency

The biological activity and potency of this compound analogs can be significantly modulated by introducing various substituents at different positions on the thiophene ring or by modifying the aminoethyl side chain. These modifications can alter the electronic properties, steric hindrance, and lipophilicity of the molecule, thereby influencing its binding affinity and pharmacokinetic profile.

Substitutions on the Thiophene Ring:

The placement of substituents on the thiophene ring can have a profound impact on activity. For example, introducing electron-withdrawing or electron-donating groups can alter the electron density of the ring and the acidity of the sulfonamide proton, which in turn can affect binding interactions. nih.gov Steric bulk is another important consideration; large substituents can either enhance binding by occupying a specific hydrophobic pocket or decrease activity due to steric clashes with the protein.

Research on thiophene-2-carboxamide derivatives, which share the thiophene core, has shown that substituents like a methoxy (B1213986) group can enhance antibacterial activity compared to methyl or chloro substituents. nih.gov This suggests that electronic effects and the potential for hydrogen bonding play a significant role.

Modifications of the Aminoethyl Side Chain:

Alterations to the aminoethyl side chain, such as N-alkylation or acylation, can influence the basicity and lipophilicity of the molecule. N-alkylation can modulate the pKa of the amino group and introduce additional hydrophobic interactions. Acylation of the amino group would neutralize its positive charge, which could be detrimental if an ionic interaction is critical for binding, but could be beneficial if increased membrane permeability is desired.

The following table summarizes the general impact of substituent effects on the biological activity of thiophene sulfonamide analogs based on established medicinal chemistry principles:

| Modification | Position | Potential Impact on Activity and Potency |

| Electron-withdrawing groups (e.g., -NO₂, -CN) | Thiophene Ring | May increase the acidity of the sulfonamide, potentially altering binding affinity. |

| Electron-donating groups (e.g., -OCH₃, -CH₃) | Thiophene Ring | Can influence the electron density of the aromatic ring, affecting π-stacking interactions. |

| Halogens (e.g., -F, -Cl, -Br) | Thiophene Ring | Can modulate lipophilicity and may participate in halogen bonding. |

| Bulky alkyl or aryl groups | Thiophene Ring | May enhance binding through hydrophobic interactions if a suitable pocket exists, or cause steric hindrance. |

| N-Alkylation | Aminoethyl Side Chain | Can increase lipophilicity and introduce new van der Waals interactions. |

| N-Acylation | Aminoethyl Side Chain | Neutralizes the positive charge, which can decrease ionic binding but may improve cell permeability. |

Design Principles for Modulating Selectivity and Potency through Structural Variations

The rational design of this compound analogs with improved selectivity and potency relies on a detailed understanding of the target's binding site topology. By strategically modifying the molecular structure, it is possible to enhance interactions with the desired target while minimizing off-target effects.

Exploiting Binding Site Differences:

To achieve selectivity, structural modifications should target regions of the binding pocket that differ between the intended target and related off-targets. For example, if the target has a specific hydrophobic sub-pocket, introducing a complementary hydrophobic substituent on the thiophene ring can enhance selectivity.

Conformational Constraint:

Introducing conformational rigidity into the molecule, for instance by incorporating cyclic structures or double bonds in the side chain, can pre-organize the molecule in its bioactive conformation. This can lead to a lower entropic penalty upon binding and thus higher potency.

Bioisosteric Replacement:

Bioisosteric replacement is a powerful strategy to fine-tune the physicochemical properties of a lead compound without drastically altering its core structure. For example, the thiophene ring itself can be considered a bioisostere of a phenyl ring. nih.gov Similarly, the sulfonamide group can sometimes be replaced with other acidic functional groups like a carboxylic acid or a tetrazole, although this would likely alter the binding mode if it involves zinc coordination.

A study on N-(alkyloxycarbonyl)thiophene sulfonamides demonstrated that modifications to the side chain could retain high affinity for the AT2 receptor while improving metabolic stability. nih.gov This highlights how targeted structural variations can lead to improved drug-like properties.

Establishment of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. By developing QSAR models, it is possible to predict the activity of novel analogs and guide the design of more potent compounds.

For thiophene sulfonamide analogs, a QSAR model would typically involve calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression, to build an equation that relates these descriptors to the observed biological activity (e.g., IC₅₀ or Kᵢ values).

Key molecular descriptors that are often important in QSAR models for this class of compounds include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic charges. nih.gov QSAR studies on anti-inflammatory thiophene analogs have indicated the significant role of electronic parameters in modulating activity. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, van der Waals volume, and surface area.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity and is often crucial for predicting both target affinity and pharmacokinetic properties.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that capture information about branching and shape.

A hypothetical QSAR equation for a series of this compound analogs might take the form:

log(1/IC₅₀) = c₁ * logP + c₂ * E(LUMO) + c₃ * VdW_volume + c₄

Where c₁, c₂, c₃, and c₄ are coefficients determined from the regression analysis. Such a model could reveal, for instance, that increasing lipophilicity (logP) and decreasing the LUMO energy are beneficial for activity.

QSAR models for sulfur-containing anticancer compounds have highlighted the importance of properties like mass, polarizability, electronegativity, and van der Waals volume in predicting their activity. nih.gov The development of robust and validated QSAR models for this compound analogs would be a valuable tool in the rational design of new and improved therapeutic agents.

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of publicly accessible scientific literature and databases, no specific in vitro biochemical or cellular mechanism studies for the compound This compound were found. The search encompassed the enzyme and protein targets specified in the requested article outline, including Carbonic Anhydrase isoforms, Decaprenylphosphoryl-β-d-ribose 2'-epimerase (DprE1), various kinases (EGFR, PI3K, mTOR, Chk1), glycosidases, cholinesterases, Dihydrofolate Reductase (DHFR), and Enoyl Acyl Carrier Protein Reductase (InhA).

While the broader class of thiophene-based sulfonamides has been investigated for inhibitory activity against some of these targets, particularly carbonic anhydrases, the available research does not provide specific data points, such as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), for this compound itself.

Consequently, it is not possible to generate the requested scientific article with verifiable, accurate data solely focused on this compound as per the provided outline and strict content inclusions. The creation of data tables and detailed research findings would require access to studies that are not available in the public domain.

In Vitro Biochemical and Cellular Mechanism Studies of N 2 Aminoethyl Thiophene 2 Sulfonamide

Enzyme Inhibition and Activation Profiling

Urease Inhibition Mechanisms

Thiophene (B33073) sulfonamide derivatives have been identified as noteworthy inhibitors of urease, a nickel-containing metalloenzyme. The inhibitory mechanism is largely attributed to the interaction of the sulfonamide moiety with the two nickel ions (Ni(II)) in the urease active site. researchgate.netresearchgate.net These electronegative groups can chelate the nickel ions, disrupting the enzyme's catalytic activity which is essential for the hydrolysis of urea. researchgate.net

Table 1: Urease Inhibition by 5-Aryl Thiophene Sulfonamide Derivatives

| Compound | Description | IC50 (µg/mL) |

|---|---|---|

| 4a | N-((5-phenylthiophen-2-yl)sulfonyl)acetamide | ~38.4 |

| 4d | N-((5-(p-Tolyl)thiophen-2-yl)sulfonyl)acetamide | ~43 |

| 4e | N-((5-(3,5-dimethylphenyl)thiophen-2-yl)sulfonyl)acetamide | 17.9 |

| 4f | N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide | ~17.1 |

This table presents data on derivatives of the core compound N-(2-Aminoethyl)thiophene-2-sulfonamide. Source: nih.gov

Other Enzyme Targets (e.g., Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX))

The thiophene sulfonamide framework has also been investigated for its inhibitory effects on enzymes involved in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).

Cyclooxygenase-2 (COX-2): The sulfonamide group is a key binding motif for selective COX-2 inhibitors. nih.gov Research on related structures, such as sulfonamide-substituted (dihydro)pyrrolo[3,2,1-hi]indoles, has shown selective inhibition of the COX-2 isoform over COX-1. nih.gov This selectivity is crucial as COX-1 is involved in homeostatic processes, while COX-2 is primarily induced during inflammation. nih.gov While direct studies on this compound are limited, the presence of the sulfonamide moiety suggests potential for interaction with the COX-2 active site.

5-Lipoxygenase (5-LOX): Derivatives of N-(5-substituted) thiophene-2-alkylsulfonamides have emerged as potent inhibitors of 5-LO. nih.gov This enzyme is responsible for the synthesis of leukotrienes, which are potent lipid mediators of inflammation. mdpi.comresearchgate.net One representative compound, N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide, demonstrated dose-dependent inhibition of 5-LO with IC50 values in the nanomolar to submicromolar range in various cellular assays. nih.gov

Table 2: 5-LOX Inhibition by a Thiophene Sulfonamide Derivative

| Assay System | Compound | IC50 |

|---|---|---|

| Rat Basophilic Leukemia (RBL-1) cell homogenate | N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide | 20-100 nM |

| RBL-1 whole cell | N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide | Submicromolar |

This table presents data on a derivative of the core compound this compound. Source: nih.gov

Receptor Binding and Modulation Investigations (e.g., Angiotensin AT2 receptor, Histamine (B1213489) receptors)

Angiotensin AT2 Receptor: Several studies have synthesized and evaluated N-(heteroaryl)thiophene sulfonamides as ligands for the Angiotensin II Type 2 (AT2) receptor. nih.govdiva-portal.orgdiva-portal.orgscilifelab.se This receptor is part of the renin-angiotensin system and is a target for cardiovascular drugs. diva-portal.org Various derivatives have shown high binding affinity and selectivity for the AT2 receptor, with some ligands exhibiting Ki values in the low nanomolar range. diva-portal.orgdiva-portal.orgscilifelab.se Docking calculations and molecular dynamics simulations have been used to explore the binding modes of these compounds to the AT2 receptor. nih.govdiva-portal.org

Table 3: Angiotensin AT2 Receptor Binding Affinity of N-(Heteroaryl)thiophene Sulfonamide Derivatives

| Series | Modification | Ki Value |

|---|---|---|

| First Series | Methylene (B1212753) imidazole (B134444) group in meta position | 42 nM (for one selective ligand) |

This table presents data on derivatives of the core compound this compound. Source: nih.govdiva-portal.orgdiva-portal.orgscilifelab.se

Histamine Receptors: The structural motif of an aminoethyl side chain attached to a five-membered heterocycle is found in known histamine receptor ligands. For example, 2-Amino-5-(2-aminoethyl)-4-methylthiazole (Amthamine) is a potent and selective histamine H2-receptor agonist. nih.gov While the core heterocycle is a thiazole (B1198619) rather than a thiophene in this case, the structural similarity suggests that this compound could potentially interact with histamine receptors. Furthermore, other sulfonamide-containing compounds have been developed as potent H2-receptor antagonists. nih.gov

Inflammasome Pathway Modulation (e.g., NLRP3, NLRC4, AIM2 Inflammasomes)

Inflammasomes are multiprotein complexes that play a critical role in innate immunity by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β. researchgate.net The NLRP3 inflammasome, in particular, is implicated in a wide range of inflammatory diseases. nih.gov The sulfonamide moiety is present in a class of compounds known to inhibit the NLRP3 inflammasome. nih.gov For example, the FDA-approved sulfonylurea drug Glyburide is known to block NLRP3 inflammasome activation. nih.gov Although direct evidence for this compound is not available, the presence of the sulfonamide functional group suggests a potential role in modulating inflammasome pathways, a characteristic that has been observed in other sulfonamide-based molecules. nih.gov

Cellular Mechanistic Studies on Specific Cell Lines

Apoptosis Induction Pathways

Derivatives of the thiophene-2-sulfonamide (B153586) scaffold have been shown to induce apoptosis in cancer cells by targeting anti-apoptotic proteins of the Bcl-2 family. nih.gov Compounds featuring a 3-phenylthiophene-2-sulfonamide core have demonstrated binding to the BH3-binding groove on proteins like Mcl-1, Bcl-2, and Bcl-xL. nih.gov By inhibiting these anti-apoptotic proteins, the compounds trigger the mitochondrial pathway of apoptosis. nih.govmdpi.com This intrinsic pathway involves the release of cytochrome c from the mitochondria, leading to the activation of executioner caspases that dismantle the cell. researchgate.net Apoptotic assays conducted on HL-60 human leukemia cells confirmed that these compounds effectively induce cell death through this mechanism. nih.gov

Table 4: Binding Affinities of 3-Phenylthiophene-2-sulfonamide Derivatives to Bcl-2 Family Proteins

| Protein Target | Binding Affinity (Ki) |

|---|---|

| Mcl-1 | 0.3 - 0.4 µM |

This table presents data on derivatives of the core compound this compound. Source: nih.gov

Anti-Proliferative Mechanisms and Cell Cycle Analysis

The anti-proliferative effects of 2-amino thiophene derivatives have been evaluated against various human cancer cell lines, including cervical adenocarcinoma (HeLa) and pancreatic adenocarcinoma (PANC-1). nih.govresearchgate.net Studies have shown that these compounds can significantly inhibit cell proliferation, with some derivatives demonstrating potency comparable to or greater than the standard chemotherapeutic drug doxorubicin. nih.gov Flow cytometry analysis revealed that the anti-proliferative mechanism involves interference with the cell cycle progression, which prevents cancer cell growth and multiplication. nih.govresearchgate.net These findings suggest that thiophene derivatives can exert a cytostatic effect, making them promising candidates for further investigation as anticancer agents. nih.gov

Anti-Metastatic and Anti-Angiogenic Effects

No published research data were found that specifically detail the in vitro anti-metastatic and anti-angiogenic effects of this compound. Therefore, no data tables or detailed research findings on its specific mechanisms of action in these areas can be provided.

Intracellular Antimycobacterial Activity

There is no available scientific literature or data from in vitro studies concerning the intracellular antimycobacterial activity of this compound. Consequently, no data tables or specific findings regarding its efficacy or mechanism of action against mycobacteria within cells can be presented.

Advanced Research Directions and Future Potential of the N 2 Aminoethyl Thiophene 2 Sulfonamide Scaffold

Exploration of Multi-Target Modulators and Polypharmacology Approaches

There is no available research in the public domain that specifically investigates N-(2-Aminoethyl)thiophene-2-sulfonamide as a multi-target modulator or explores its polypharmacological potential. The concept of polypharmacology, where a single compound is designed to interact with multiple targets, is a growing area in drug discovery. However, the application of this approach to the this compound scaffold has not been reported.

Strategic Development as a Lead Compound for Preclinical Drug Discovery

While thiophene-based compounds have been identified as promising lead structures in various therapeutic areas, there is no specific information on the strategic development of this compound as a lead compound for preclinical drug discovery. mdpi.com The process of lead optimization typically involves iterative cycles of chemical modification and biological testing to improve potency, selectivity, and pharmacokinetic properties. nih.gov There are no published studies detailing such a preclinical development pathway for this specific molecule.

Integration of High-Throughput Screening and Computational Methods for Lead Optimization

High-throughput screening (HTS) and computational chemistry are standard tools in modern drug discovery for identifying and optimizing lead compounds. ewadirect.comdovepress.com HTS allows for the rapid testing of large compound libraries, while computational methods can predict binding affinities and guide molecular design. ewadirect.com However, there are no reports of this compound being either a "hit" from an HTS campaign or the subject of computational lead optimization studies.

Novel Assay Technologies for Deeper Mechanistic Elucidation of Compound Action

The elucidation of a compound's mechanism of action is crucial for its development. This often involves the use of novel and sophisticated assay technologies. nih.gov For this compound, there is a lack of published research on its biological targets and, consequently, no information on the use of advanced assays to study its mechanism of action. Studies on other thiophene (B33073) derivatives have utilized various assays, such as caspase-3/7 assays and mitochondrial membrane potential assays, to understand their effects on cancer cells, but this has not been extended to the specific compound . nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-Aminoethyl)thiophene-2-sulfonamide, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via a multi-step approach:

Sulfonation : React thiophene derivatives with sulfonating agents (e.g., chlorosulfonic acid) to yield thiophene-2-sulfonyl chloride.

Amination : Couple the sulfonyl chloride with 1,2-diaminoethane under basic conditions (e.g., aqueous NaOH) to form the sulfonamide bond.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

- Characterization : Intermediates are validated via thin-layer chromatography (TLC) and NMR (e.g., H/C) to confirm functional groups. Final product purity is assessed via elemental analysis and mass spectrometry .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR Spectroscopy : H NMR identifies amine (-NH) and sulfonamide (-SONH-) protons (δ 1.5–3.0 ppm and δ 7.5–8.5 ppm, respectively). C NMR confirms sulfonyl and thiophene carbons.

- IR Spectroscopy : Peaks at ~3300 cm (N-H stretch) and ~1150–1300 cm (S=O asymmetric/symmetric stretches) are diagnostic.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion [M+H] and fragments.

- Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .

Q. How should this compound be stored to ensure long-term stability?

- Methodology :

- Storage Conditions : Store in airtight containers under inert gas (N/Ar) at 2–8°C to prevent oxidation or hydrolysis.

- Stability Assessment : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products.

- Thermal Stability : Use TGA to determine decomposition onset temperature (>200°C expected) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

- Methodology :

- Design of Experiments (DOE) : Vary parameters (temperature, solvent polarity, catalyst loading) using a fractional factorial design.